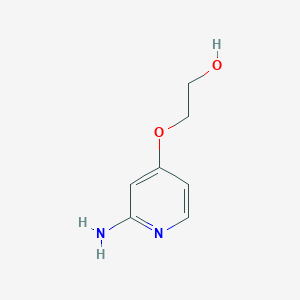

2-((2-Aminopyridin-4-yl)oxy)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

2-(2-aminopyridin-4-yl)oxyethanol |

InChI |

InChI=1S/C7H10N2O2/c8-7-5-6(1-2-9-7)11-4-3-10/h1-2,5,10H,3-4H2,(H2,8,9) |

InChI Key |

NPAWEUITWXWQGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1OCCO)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 2 Aminopyridin 4 Yl Oxy Ethanol and Its Analogs

Established Synthetic Routes to the 2-Aminopyridine-4-yl Core

The 2-aminopyridine (B139424) moiety is a vital structural component in numerous biologically active compounds and serves as a fundamental building block in pharmaceutical development. rsc.org Its synthesis can be broadly categorized into two primary approaches: the construction of the pyridine (B92270) ring from acyclic precursors or the functionalization of a pre-existing pyridine ring. google.com

Multicomponent reactions (MCRs) offer an efficient pathway to construct highly substituted 2-aminopyridine scaffolds from simple, acyclic starting materials. nih.gov For instance, a three-component reaction involving an enaminone, malononitrile, and a primary amine can yield 2-aminopyridine derivatives under solvent-free conditions. nih.gov Another approach involves the cyclization of a 2,4-pentadienenitrile (B12330761) compound with an amine, which provides a flexible method for producing a wide range of substituted 2-aminopyridines. google.com These methods are valued for their operational simplicity and ability to generate structural diversity.

| Synthetic Approach | Precursors | Key Features | Reference |

| Multicomponent Reaction | Enaminone, Malononitrile, Primary Amine | Solvent-free conditions, high efficiency. | nih.gov |

| Cyclization | 2,4-Pentadienenitrile, Amine Compound | Mild conditions, wide substituent tolerance. | google.com |

| Ring Construction | Open-chain nitrile precursor, Nitrogen compound | High flexibility in substitution patterns. | google.com |

Functionalization of Pyridine Rings

The most traditional methods for synthesizing 2-aminopyridines involve the direct functionalization of the pyridine ring. The Chichibabin reaction, a classic method, involves the direct amination of pyridine at the C2 position using sodium amide (NaNH₂), typically in a nonpolar solvent like xylene at elevated temperatures.

Alternatively, nucleophilic aromatic substitution (SNAr) on a substituted pyridine is a common strategy. This typically involves reacting a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, with an amine source. google.com This reaction is often facilitated by a catalyst, such as a palladium or copper complex. google.com

A highly versatile route proceeds through pyridine N-oxides. The N-oxide group activates the pyridine ring for various transformations. For example, pyridine N-oxides can react with activated isocyanides to form 2-aminopyridines in a two-step, one-pot process that tolerates a wide variety of functional groups. google.com Another method involves the reduction of a 4-nitropyridine-N-oxide, often using iron in acetic or mineral acid, to produce the corresponding 4-aminopyridine. semanticscholar.org

Formation of the Pyridine-Oxygen Ether Linkage

The formation of the ether bond at the C4 position of the 2-aminopyridine core is a critical step in the synthesis of 2-((2-aminopyridin-4-yl)oxy)ethanol. This is typically achieved through a nucleophilic substitution reaction, where a 4-substituted pyridine with a suitable leaving group reacts with an oxygen nucleophile.

The most common strategy is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org In this context, a precursor such as 2-amino-4-halopyridine (e.g., 2-amino-4-chloropyridine) would be reacted with the sodium salt of ethylene (B1197577) glycol (sodium 2-hydroxyethoxide). The alkoxide, generated by deprotonating ethylene glycol with a strong base like sodium hydride (NaH), acts as the nucleophile, displacing the halide from the pyridine ring. francis-press.comyoutube.com

An alternative to using a halopyridine is to start with a 2-amino-4-hydroxypyridine (B184335) (which exists in tautomeric equilibrium with 2-amino-pyridin-4(1H)-one). acs.org The hydroxyl group can be deprotonated to form a pyridoxide, which then acts as the nucleophile. However, direct O-alkylation of hydroxypyridines can sometimes lead to mixtures of N- and O-alkylated products. nih.govrsc.org Therefore, selective O-alkylation often requires specific conditions or catalysts to achieve high regioselectivity. acs.orgrsc.orgnih.gov

Strategies for Introducing the Ethylene Glycol Moiety

The introduction of the ethylene glycol side chain is intrinsically linked to the formation of the ether linkage discussed previously. The primary strategy involves an O-alkylation reaction.

Using the Williamson ether synthesis framework, the key reactants are a 2-aminopyridine core functionalized at the 4-position with a good leaving group (like Cl or Br) and ethylene glycol. The reaction is performed in the presence of a strong base to deprotonate one of the hydroxyl groups of ethylene glycol, making it a potent nucleophile. masterorganicchemistry.comfrancis-press.com

Reaction Scheme:

Step 1 (Deprotonation): HO-CH₂CH₂-OH + NaH → Na⁺⁻O-CH₂CH₂-OH + H₂

Step 2 (Nucleophilic Substitution): 2-Amino-4-chloropyridine + Na⁺⁻O-CH₂CH₂-OH → this compound + NaCl

The choice of solvent is important; aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the SN2 reaction. francis-press.com Careful control of stoichiometry is necessary to favor mono-alkylation of the ethylene glycol.

An alternative alkylating agent could be 2-chloroethanol, which would react with the sodium salt of 2-amino-4-hydroxypyridine. This approach reverses the roles of the nucleophile and the electrophile but achieves the same final product.

Chemical Modification and Derivatization Strategies for this compound Analogs

Creating analogs of the title compound involves chemical modifications to the core structure, either on the pyridine ring or on the oxyethanol side chain. These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. nih.gov

Substituent Effects on the Pyridine Ring

Introducing substituents onto the pyridine ring can significantly alter the electronic properties and steric profile of the molecule. Substituents can be introduced at the 3-, 5-, or 6-positions of the 2-aminopyridine core. This can be achieved either by starting with an already substituted pyridine precursor or by direct functionalization of the this compound molecule, although the latter may be more challenging due to directing group effects.

The nature of the substituent—whether it is electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -CF₃, -NO₂)—influences the basicity of the ring nitrogen and the exocyclic amino group, which can be critical for biological interactions.

| Substituent Type | Position on Ring | Potential Effect |

| Electron-Donating Group (EDG) | 3, 5, or 6 | Increases electron density and basicity of the ring nitrogen. |

| Electron-Withdrawing Group (EWG) | 3, 5, or 6 | Decreases electron density and basicity of the ring nitrogen. |

| Bulky Steric Group | 3 or 5 | May influence the conformation of the oxyethanol side chain. |

Modifications of the Oxyethanol Side Chain

The oxyethanol side chain offers multiple avenues for modification to modulate properties like solubility, lipophilicity, and hydrogen bonding capacity. These strategies are often employed to improve pharmacokinetic profiles of lead compounds. nih.gov

Chain Homologation: The ethylene glycol linker can be extended by using longer-chain diols in the synthesis, such as propan-1,3-diol or butan-1,4-diol, to vary the distance between the pyridine core and the terminal hydroxyl group. nih.gov

Chain Branching: Introducing alkyl substituents on the side chain can impact its conformation and interaction with biological targets. For example, using propane-1,2-diol as the starting material would result in a methyl-substituted side chain.

Functional Group Transformation: The terminal hydroxyl group is a versatile handle for further derivatization. youtube.com

It can be oxidized to an aldehyde or a carboxylic acid.

It can be converted to an ether or ester by reacting it with alkyl halides or acyl chlorides, respectively.

It can be replaced with an amine through a two-step process of converting the alcohol to a better leaving group (like a tosylate) followed by substitution with an amine. youtube.com This creates amino-alcohol or diamine analogs.

Cyclization: Intramolecular reactions can be used to form cyclic ethers. For instance, if a leaving group is installed on the terminal carbon of a longer side chain, it could cyclize back onto the pyridine nitrogen or another nucleophilic site. lumenlearning.com

These modifications allow for a systematic exploration of the chemical space around the parent molecule to optimize its desired properties.

Incorporation into Hybrid Molecular Architectures

The structure of this compound, featuring both a primary amino group and a terminal hydroxyl group, makes it a valuable building block for the construction of hybrid molecular architectures. These hybrid molecules, which combine different pharmacophores or functional moieties, are of significant interest in medicinal chemistry and materials science.

The primary amino group on the pyridine ring can serve as a nucleophile or a point of attachment for various functional groups through reactions such as acylation, alkylation, or sulfonylation. This allows for the linkage of this compound to other molecules, including peptides, heterocyclic systems, or signaling molecules. For instance, the synthesis of amide derivatives from aminopyridines is a common strategy to develop new bioactive compounds.

The terminal hydroxyl group of the ethanol (B145695) substituent provides another site for functionalization. It can be esterified, etherified, or used in click chemistry reactions to connect to other molecular scaffolds. This dual functionality allows for the creation of diverse and complex hybrid structures with potentially enhanced or novel properties. The development of 4-aminopyridine-based derivatives as inhibitors of various enzymes highlights the utility of this scaffold in creating targeted therapeutic agents. nih.gov

Novel Synthetic Methods and Green Chemistry Considerations

Recent advancements in synthetic organic chemistry have focused on the development of more efficient and environmentally benign methods. For the synthesis of this compound and its analogs, several novel and green chemistry approaches can be considered.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of pyridine derivatives through one-pot, four-component reactions under microwave irradiation has been shown to be highly efficient, with advantages including excellent yields, pure products, short reaction times, and reduced energy consumption. libretexts.orgCurrent time information in Bangalore, IN. Applying microwave heating to the Williamson ether synthesis could potentially shorten the reaction time and improve the efficiency of producing this compound.

Another green chemistry approach involves the use of high-pressure systems, which can facilitate reactions and lead to the formation of novel heterocyclic compounds. nih.gov Furthermore, research into greener versions of the Williamson ether synthesis aims to replace hazardous reagents and solvents. This includes exploring the use of less toxic alkylating agents and developing catalytic systems that can operate under milder conditions. tandfonline.com For instance, the use of a catalytic amount of a phase-transfer catalyst can enhance the reaction rate and allow for the use of weaker bases and more environmentally friendly solvents.

The development of multicomponent reactions (MCRs) for the synthesis of highly substituted 2-aminopyridines offers a streamlined and atom-economical approach. nih.gov These reactions, which combine three or more starting materials in a single step, reduce the number of synthetic operations and the amount of waste generated.

A summary of potential green chemistry approaches is provided in the table below:

| Green Chemistry Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Faster reaction times, higher yields, increased purity. libretexts.orgCurrent time information in Bangalore, IN. |

| High-Pressure Synthesis | Conducts reactions under elevated pressure. | Can enable otherwise difficult transformations and lead to novel products. nih.gov |

| Catalytic Williamson Ether Synthesis | Employs a catalyst to facilitate the etherification reaction. | Milder reaction conditions, reduced use of strong bases. tandfonline.com |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single synthetic step. | High atom economy, reduced waste, simplified procedures. nih.gov |

By incorporating these novel and green synthetic methodologies, the production of this compound and its analogs can be made more efficient, cost-effective, and environmentally sustainable.

Structure Activity Relationship Sar Investigations of 2 2 Aminopyridin 4 Yl Oxy Ethanol Derivatives

Systematic Exploration of Structural Features Influencing Biological Activity

The biological activity of 2-((2-Aminopyridin-4-yl)oxy)ethanol derivatives is a composite of the contributions from its core structural components: the aminopyridine ring, the ether linkage, and the ethanol (B145695) hydroxyl group. Systematic variation of these features has shed light on their individual roles in molecular recognition and efficacy.

The 2-aminopyridine (B139424) moiety is a key pharmacophoric element in a multitude of biologically active compounds, primarily due to the strategic placement of its nitrogen atoms, which can engage in critical hydrogen bonding interactions with biological targets. researchgate.netnih.gov The pyridine (B92270) ring nitrogen and the exocyclic amino group are both capable of acting as hydrogen bond acceptors and donors, respectively. nih.gov

In the context of kinase inhibition, a prominent area of investigation for aminopyridine derivatives, the 2-amino group often forms a crucial hydrogen bond with the hinge region of the kinase domain. nih.gov For instance, in a study on 3,5-diaryl-2-aminopyridine inhibitors of ALK2, the primary amine of the 2-aminopyridine was observed to be within hydrogen bonding distance to the backbone carbonyl of a histidine residue and a threonine gatekeeper residue in the kinase's hinge region. Modification of this primary amine to a secondary or tertiary amine resulted in a significant reduction in potency, highlighting the importance of the hydrogen bond donating capacity of the unsubstituted amino group for high-affinity binding.

The ether linkage in this compound derivatives provides a flexible bridge between the aminopyridine core and the ethanol side chain. This flexibility allows the molecule to adopt various conformations, which can be crucial for optimal fitting into a receptor's binding site. The oxygen atom of the ether can also act as a hydrogen bond acceptor, further anchoring the ligand to the receptor.

While direct SAR studies on the ether linkage of this specific scaffold are limited, the importance of this linker can be inferred from broader medicinal chemistry principles. The length and composition of the linker can significantly impact biological activity. For instance, altering the linker length could change the distance between the key pharmacophoric groups (the aminopyridine and the hydroxyl group), potentially leading to a loss or gain of interaction with the target. Replacement of the ether oxygen with other atoms, such as sulfur or nitrogen, would alter the bond angles, polarity, and hydrogen bonding capacity of the linker, thereby influencing the compound's binding affinity and selectivity.

The terminal hydroxyl group of the ethanol side chain is a critical functional group that can significantly impact the efficacy of this compound derivatives. Hydroxyl groups are well-known to participate in hydrogen bonding interactions, acting as both hydrogen bond donors and acceptors. This dual capability allows for the formation of strong and specific interactions with amino acid residues in a protein's binding pocket, such as serine, threonine, or tyrosine, or with backbone carbonyls.

The presence of the hydroxyl group also enhances the hydrophilicity of the molecule, which can improve aqueous solubility and potentially lead to more favorable pharmacokinetic properties. However, it can also present a site for metabolic modification, such as glucuronidation, which can lead to rapid clearance from the body. longdom.org

Studies on structurally related molecules, such as 2-(4-aminophenyl)ethanol, have shown that the hydroxyl group can form intramolecular hydrogen bonds with the aromatic ring's π-electron system, influencing the molecule's conformational preference. nih.gov This conformational constraint can be beneficial for activity if it pre-organizes the molecule into a bioactive conformation.

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For this compound derivatives, a general pharmacophore model can be constructed based on the key structural features identified in SAR studies.

A typical pharmacophore model for a kinase inhibitor from this class would likely include:

A hydrogen bond donor feature: Representing the 2-amino group of the pyridine ring.

A hydrogen bond acceptor feature: Representing the pyridine ring nitrogen.

A hydrogen bond donor/acceptor feature: Representing the terminal hydroxyl group.

A hydrophobic feature: Corresponding to the pyridine ring or other substituted aromatic moieties.

An aromatic feature: Representing the pyridine ring itself.

Quantitative structure-activity relationship (QSAR) studies on 2-aminopyridine derivatives have further refined these models by correlating physicochemical properties with biological activity. nih.gov These studies have revealed that features like hydrogen bond acceptors and donors, as well as aliphatic and aromatic hydrophobic sites, are crucial for activity. nih.gov Such models serve as a valuable blueprint for the design of novel derivatives with enhanced potency and selectivity. By using these models, medicinal chemists can virtually screen libraries of compounds to identify those that fit the pharmacophore and are therefore more likely to be active, thus streamlining the drug discovery process.

Chirality and Stereochemical Considerations in Structure-Activity Relationships

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of molecular recognition in biological systems. nih.govmdpi.com Enzymes and receptors are themselves chiral, and as a result, they often exhibit stereoselectivity, interacting differently with the enantiomers of a chiral drug. This can lead to one enantiomer being significantly more potent, having a different pharmacological effect, or exhibiting a different metabolic profile than the other. researchgate.net

In the case of this compound derivatives, the introduction of a chiral center can have a profound impact on their biological activity. For instance, if the ethanol side chain is substituted, creating a chiral carbon, the resulting enantiomers may display different binding affinities for their target.

A study on 2-aminopyridine derivatives as selective JAK2 inhibitors provides a compelling example of the importance of stereochemistry. nih.gov In this study, the (R)-enantiomer of a particular derivative (compound 16m) exhibited an IC50 of 3 nM against JAK2, showing high potency and selectivity. The corresponding (S)-enantiomer was significantly less active, demonstrating a clear stereochemical preference for the biological target. This highlights the critical need to consider stereochemistry in the design and synthesis of new analogues. The synthesis of single enantiomers is often necessary to fully characterize the pharmacological profile and to develop a drug with optimal efficacy and safety.

Molecular Mechanisms of Action and Target Engagement

Identification of Molecular Targets and Binding Interactions

While direct studies on 2-((2-Aminopyridin-4-yl)oxy)ethanol are not extensively available in public literature, the 2-aminopyridine (B139424) scaffold is a well-recognized pharmacophore in medicinal chemistry, particularly for its ability to target the active sites of protein kinases. acs.orgrsc.org Analogs of this compound have been identified as inhibitors of a range of kinases, suggesting that this compound likely engages similar molecular targets.

Key molecular targets for 2-aminopyridine derivatives include:

Cyclin-Dependent Kinases (CDKs): Notably, CDK8 has been identified as a target for 2-amino-pyridine derivatives, which have shown potent inhibitory activity. nih.gov

Receptor Tyrosine Kinases (RTKs): Analogs have been developed as dual inhibitors of ROS1 and ALK, two RTKs implicated in certain cancers. nih.gov

Vaccinia-Related Kinases (VRKs): The 2-aminopyridine scaffold serves as a basis for inhibitors of VRK1 and VRK2. acs.org

Checkpoint Kinase 2 (CHK2): High-throughput screening has identified 5-(hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridine derivatives as inhibitors of CHK2. nih.gov

Hematopoietic Progenitor Kinase 1 (HPK1): Macrocyclic derivatives based on a 2-substituted-pyridin-4-yl structure have been designed as selective HPK1 inhibitors. nih.gov

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): 2-aminopyridine-based compounds have been investigated as inhibitors of MAP4K4. nih.gov

The primary binding interaction for this class of compounds is with the ATP-binding pocket of these kinases. The 2-aminopyridine moiety is a classic "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, which is the flexible segment connecting the N- and C-lobes of the kinase domain. acs.org This interaction mimics the binding of the adenine (B156593) part of ATP, thus competing with the endogenous substrate and inhibiting kinase activity.

| Target Kinase Family | Specific Examples | Role of 2-Aminopyridine Scaffold |

| Cyclin-Dependent Kinases | CDK8, CDK9 | Hinge-binding, ATP competition |

| Receptor Tyrosine Kinases | ROS1, ALK | Hinge-binding, ATP competition |

| Vaccinia-Related Kinases | VRK1, VRK2 | Hinge-binding, ATP competition |

| Checkpoint Kinases | CHK2 | Hinge-binding, ATP competition |

| Germinal Center Kinases | HPK1 | Hinge-binding, ATP competition |

| Ste20-like Kinases | MAP4K4 | Hinge-binding, ATP competition |

Signaling Pathway Modulation by this compound Analogs

By inhibiting specific kinases, analogs of this compound can modulate downstream signaling pathways that are critical for cell growth, proliferation, and survival. The inhibition of these pathways is the basis for the therapeutic interest in these compounds, particularly in oncology.

WNT/β-catenin Pathway: Inhibition of CDK8 by 2-amino-pyridine derivatives has been shown to suppress the activation of the WNT/β-catenin signaling pathway. nih.gov CDK8 is a component of the Mediator complex and acts as a coactivator for β-catenin-driven transcription. Inhibition of CDK8 leads to a downregulation of this pathway, which is often hyperactivated in colorectal and other cancers. nih.gov

ALK/ROS1 Signaling Pathways: As inhibitors of ALK and ROS1, 2-aminopyridine analogs can block the downstream signaling cascades activated by these oncogenic fusion proteins. nih.gov These pathways typically include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which drive cell proliferation and survival in non-small cell lung cancer and other malignancies. The ability of some analogs to inhibit drug-resistant mutants, such as ROS1G2032R and ALKG1202R, highlights their potential to overcome clinical resistance. nih.gov

T-Cell Receptor (TCR) Signaling: As inhibitors of HPK1, a negative regulator of T-cell activation, 2-substituted-pyridin-4-yl derivatives can enhance immune responses. nih.gov Inhibition of HPK1 can augment T-cell activation and interleukin-2 (B1167480) (IL-2) production, which is a promising strategy for cancer immunotherapy. researchgate.net

DNA Damage Response Pathway: By targeting CHK2, 2-aminopyridine derivatives can interfere with the DNA damage response pathway. nih.gov CHK2 is a crucial transducer kinase that, upon activation by DNA damage, phosphorylates numerous substrates to initiate cell cycle arrest, DNA repair, or apoptosis.

| Inhibited Kinase | Modulated Pathway | Therapeutic Implication |

| CDK8 | WNT/β-catenin | Anti-colorectal cancer nih.gov |

| ROS1/ALK | RAS-MAPK, PI3K-AKT, JAK-STAT | Anti-NSCLC nih.gov |

| HPK1 | T-Cell Receptor Signaling | Cancer Immunotherapy nih.gov |

| CHK2 | DNA Damage Response | Cancer Therapy nih.gov |

Cellular and Subcellular Localization Studies Related to Mechanism

There is currently no publicly available research detailing the specific cellular uptake or subcellular localization of this compound or its close structural analogs. To understand its mechanism of action, such studies would be necessary to confirm that the compound reaches its presumed intracellular targets, such as the cytoplasm and nucleus where protein kinases are located.

Ligand-Protein Interaction Analysis

Molecular docking and crystallography studies of various 2-aminopyridine derivatives have provided detailed insights into their binding mode within the ATP pocket of kinases. These analyses are crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. nih.gov

The key interactions typically observed are:

Hydrogen Bonds with the Hinge Region: This is the most critical interaction. The amino group at the 2-position of the pyridine (B92270) ring and the pyridine nitrogen itself often act as hydrogen bond donors and acceptors, respectively, forming two or three hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge residues. acs.orgnih.gov

Hydrophobic Interactions: The pyridine ring and its substituents engage in van der Waals and hydrophobic interactions with nonpolar residues within the ATP-binding site. These interactions contribute significantly to the binding affinity.

Polar Interactions with the Solvent Front Region: Substituents on the 2-aminopyridine core, such as the oxyethanol side chain of the title compound, can extend towards the solvent-exposed region of the active site. The hydroxyl group of the ethanol (B145695) moiety has the potential to form additional hydrogen bonds with residues in this region, which can enhance potency and influence selectivity. nih.gov

Molecular docking simulations of various 2-aminopyridine derivatives targeting different kinases have revealed specific residue interactions. For instance, in the case of CDK/HDAC dual inhibitors, the 2-aminopyridine fragment was shown to form hydrogen bonds with Phe680 and Arg673 residues in the target protein. acs.org Similarly, molecular dynamics simulations of ROS1/ALK inhibitors have been used to explain how specific modifications, such as the introduction of a spiro group, can reduce steric hindrance and improve activity against drug-resistant mutants. nih.gov

| Interaction Type | Interacting Moiety | Key Protein Residues/Region |

| Hydrogen Bonding | 2-Amino group, Pyridine Nitrogen | Kinase Hinge Backbone |

| Hydrophobic Interactions | Pyridine Ring, other substituents | Hydrophobic pockets in ATP-binding site |

| Polar/Hydrogen Bonding | Side chains (e.g., oxyethanol) | Solvent Front Region |

Computational Chemistry and in Silico Modeling for Design and Optimization

Molecular Docking Simulations for Target Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netmdpi.com This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as 2-((2-Aminopyridin-4-yl)oxy)ethanol, and its biological target.

In a typical molecular docking workflow, a three-dimensional model of the target protein is used to create a virtual binding site. The compound this compound is then computationally placed into this binding site in various possible conformations and orientations. A scoring function is employed to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.

Studies on related aminopyridine derivatives have demonstrated the utility of this approach in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govd-nb.info For this compound, docking simulations could reveal critical interactions involving the aminopyridine core, the flexible ethanol (B145695) side chain, and the ether linkage with the target protein's active site residues. This information is invaluable for optimizing the molecule's structure to enhance its potency and selectivity.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Docking Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Asp145, Glu91 |

| Hydrophobic Interactions | Leu22, Val30, Ala40, Ile89 |

| Key Interacting Residues | Asp145, Glu91, Leu22 |

Note: The data in this table is illustrative and based on typical docking results for aminopyridine derivatives against kinase targets. It serves to demonstrate the type of information obtained from molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing a QSAR model for a class of compounds including this compound, it is possible to predict the activity of new, unsynthesized analogs.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic, steric, hydrophobic, or topological in nature. A mathematical equation is then derived to relate these descriptors to the observed biological activity.

For aminopyridine derivatives, QSAR studies have successfully identified key molecular features that govern their inhibitory activity against various enzymes. nih.govcrpsonline.com A QSAR model for this compound and its analogs could highlight the importance of specific properties, such as the electronic nature of the pyridine (B92270) ring or the flexibility of the side chain, in determining their therapeutic efficacy.

Table 2: Key Descriptors in a Hypothetical QSAR Model for Aminopyridine Derivatives

| Descriptor | Description | Correlation |

| LogP | Lipophilicity | Positive |

| Topological Polar Surface Area (TPSA) | Molecular polarity | Negative |

| Molecular Weight | Size of the molecule | Positive |

| Number of Hydrogen Bond Donors | Hydrogen bonding capacity | Positive |

Note: This table presents descriptors commonly found to be significant in QSAR models of drug-like molecules and is for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. nih.govrsc.org This computational method simulates the motion of atoms and molecules, allowing researchers to assess the stability of the binding pose predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.netnih.govekb.eg DFT calculations can provide valuable information about the geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound.

Understanding the electronic properties of this compound is essential for predicting its reactivity and metabolic fate. For example, the calculated electrostatic potential map can indicate regions of the molecule that are susceptible to nucleophilic or electrophilic attack. DFT studies on aminopyridine derivatives have been used to rationalize their observed chemical behavior and to guide the design of analogs with improved properties. nih.govresearchgate.net

Pharmacophore Mapping and Virtual Screening

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net Pharmacophore mapping involves identifying these essential features from a set of active compounds and creating a 3D model that can be used to search large compound libraries for new molecules with the potential for similar activity.

For this compound, a pharmacophore model could be developed based on its structure and the structures of other active aminopyridine analogs. This model would likely include features such as a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the pyridine nitrogen and the ether oxygen), and a hydrophobic region. This pharmacophore can then be used in virtual screening campaigns to identify novel chemical scaffolds that could be further developed as therapeutic agents. nih.govarxiv.org

Prospective Research Directions and Emerging Applications

Exploration of Novel Therapeutic Research Areas

The unique structural features of aminopyridine rings allow them to interact with a wide range of enzymes and receptors, resulting in a broad spectrum of biological and pharmacological effects. rsc.org While some aminopyridine derivatives have established therapeutic applications, such as dalfampridine (B372708) for improving walking in multiple sclerosis patients, the potential of 2-((2-Aminopyridin-4-yl)oxy)ethanol and its analogues remains an active area of investigation. rsc.org

Current research is focused on exploring the utility of this compound and its derivatives in several novel therapeutic areas:

Neurological Disorders: Building on the known potassium channel blocking activity of related aminopyridines, research is underway to evaluate the efficacy of this compound in other neurological conditions beyond multiple sclerosis. rsc.org The ability to modulate neuronal excitability makes it a candidate for investigating conditions characterized by impaired nerve conduction.

Oncology: The pyridine (B92270) scaffold is a common feature in many anticancer agents. nih.gov Researchers are investigating whether derivatives of this compound can be designed to selectively target pathways involved in cancer cell proliferation and survival. For instance, some aminopyrimidine derivatives have shown potent inhibitory activity against epidermal growth factor receptor (EGFR) mutations found in non-small cell lung cancer. nih.gov

Infectious Diseases: Heterocyclic compounds, including pyridine derivatives, have historically played a crucial role in the development of antimicrobial agents. nih.gov The antibacterial potential of novel 2-aminopyridine (B139424) derivatives is being actively explored, with some compounds demonstrating significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

Inflammatory and Immunological Conditions: The immunomodulatory effects of certain aminopyridine-containing drugs, like sulfasalazine, suggest that this class of compounds could be beneficial in treating inflammatory and autoimmune diseases. rsc.org Future research may focus on synthesizing and screening derivatives of this compound for their anti-inflammatory properties.

Development of Prodrug Strategies for Optimized Delivery

A significant hurdle in drug development is ensuring that the active compound reaches its target site in the body at a sufficient concentration to be effective. Prodrug strategies involve chemically modifying a drug to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov For this compound, several prodrug approaches could be explored to enhance its therapeutic potential.

One common strategy involves the use of intramolecular cyclization reactions to create prodrugs that are sensitive to specific enzymes, such as esterases or phosphatases. nih.gov This allows for the controlled release of the active drug at the desired site of action. For amines and alcohols like this compound, various prodrug systems can be designed to improve bioavailability and reduce off-target effects. rsc.orgnih.gov

| Prodrug Strategy | Rationale | Potential Advantage for this compound |

| Ester Linkages | To be cleaved by esterase enzymes, which are abundant in the body. | Improved oral absorption and targeted release in tissues with high esterase activity. |

| Phosphate Esters | To be cleaved by alkaline phosphatases. | Enhanced water solubility for intravenous administration and potential for targeted delivery to bone or liver. |

| Carbamates | Can be designed for varying rates of hydrolysis. | Tunable release kinetics to achieve sustained drug levels. |

These strategies aim to overcome challenges such as poor solubility, rapid metabolism, or inability to cross the blood-brain barrier, thereby optimizing the delivery and efficacy of the parent compound. rsc.org

Integration with Advanced Drug Discovery Technologies

The advent of advanced technologies has revolutionized the process of drug discovery and development. For a compound like this compound, these technologies offer powerful tools to accelerate research and uncover new therapeutic applications.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify those with the desired biological activity. youtube.com By employing automated systems, researchers can efficiently screen derivatives of this compound against a wide array of biological targets. youtube.comnih.gov This approach can quickly identify lead compounds for further optimization. youtube.com

Continuous Flow Synthesis: This technology offers a more efficient and safer method for synthesizing chemical compounds compared to traditional batch processes. For the production of this compound and its derivatives, continuous flow synthesis can lead to higher yields and reduced solvent waste.

Challenges and Opportunities in Aminopyridine-Based Compound Research

Despite the promise of aminopyridine-based compounds, several challenges remain in their development. A primary challenge is achieving target selectivity to minimize off-target effects and associated toxicities. researchgate.net The inherent reactivity of the aminopyridine scaffold can also present synthetic difficulties. acs.org

However, these challenges also present significant opportunities. The versatility of the aminopyridine structure allows for extensive chemical modification to fine-tune its pharmacological properties. rsc.org Advances in synthetic chemistry are continually providing new methods for creating diverse libraries of aminopyridine derivatives for biological screening. researchgate.netnih.gov

Furthermore, the growing understanding of the genetic basis of diseases opens up possibilities for personalized medicine. rsc.org Aminopyridine-based drugs could be tailored to a patient's specific genetic makeup, leading to more effective and targeted therapies. rsc.org The continued exploration of compounds like this compound, coupled with cutting-edge drug discovery technologies, holds the potential to deliver novel treatments for a wide range of diseases. rsc.org

Q & A

Basic: What are the common synthetic routes for 2-((2-Aminopyridin-4-yl)oxy)ethanol, and what reaction conditions are optimal?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-amino-4-hydroxypyridine with a halogenated ethanol derivative (e.g., 2-chloroethanol) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO. Temperature control (60–100°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization .

Key Reaction Parameters:

| Parameter | Optimal Range | Notes |

|---|---|---|

| Solvent | DMF, DMSO | Enhances nucleophilicity |

| Base | K₂CO₃, NaH | Maintains deprotonation |

| Temperature | 60–100°C | Avoids decomposition |

| Reaction Time | 6–24 hours | Monitored by TLC/HPLC |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, ethanoloxy group at δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₇H₁₁N₂O₂, theoretical 155.08 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks; SHELX software is widely used for refinement .

- IR Spectroscopy : Detects functional groups (e.g., -NH₂ stretch ~3300 cm⁻¹, C-O-C ~1250 cm⁻¹) .

Advanced: How can one optimize the yield of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Leaving Group Optimization : Replace chloride with tosylate or triflate to enhance reactivity .

- Solvent Polarity : Use DMSO for improved nucleophile activation over DMF .

- Catalytic Additives : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate reaction rates .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces by-product formation .

Case Study : A 15% yield increase was achieved by substituting Cl with tosylate and using TBAB in DMSO at 80°C for 12 hours .

Advanced: What strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Purity Assessment : Validate compound purity via HPLC (>98%) and elemental analysis to exclude impurities affecting bioactivity .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Basic: What are the known stability issues of this compound under different storage conditions?

Methodological Answer:

- Oxidative Degradation : The ethanoloxy group is prone to oxidation; store under inert gas (Ar) with antioxidants (e.g., BHT) .

- Hygroscopicity : Absorbs moisture, leading to hydrolysis; use desiccants (silica gel) at −20°C .

- Light Sensitivity : Protect from UV light using amber glassware .

Stability Table:

| Condition | Degradation Rate | Mitigation Strategy |

|---|---|---|

| Ambient Air | High | Inert atmosphere storage |

| 4°C (Dry) | Low | Desiccant + sealed container |

| −20°C (Argon) | Minimal | Optimal for long-term storage |

Advanced: How does the compound's structure influence its reactivity in forming pharmaceutical intermediates?

Methodological Answer:

- Amino Group : Participates in Schiff base formation or amidation; reacts with aldehydes or acyl chlorides .

- Ethanoloxy Chain : Acts as a linker in prodrugs or PEGylated molecules; undergoes ether cleavage under acidic conditions .

- Pyridine Ring : Engages in π-π stacking in drug-target interactions; modulates solubility via pH-dependent protonation .

Example : The compound serves as a precursor for kinase inhibitors by functionalizing the amino group with electrophilic warheads (e.g., acrylamides) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition : Used to synthesize analogs targeting tyrosine kinases or phosphodiesterases .

- Prodrug Development : Ethanoloxy chain enhances solubility of hydrophobic drugs (e.g., antitumor agents) .

- Bioconjugation : Amino group facilitates coupling to fluorescent probes or nanoparticles for imaging .

Advanced: What computational methods predict the compound's interaction with biological targets?

Methodological Answer:

- Molecular Docking : Autodock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., EGFR kinase) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR : Predicts bioactivity using descriptors like logP and topological polar surface area (TPSA) .

Validation : A QSAR model with R² = 0.89 was developed for kinase inhibition using 50 derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.